Potassium trifluoro(4-methylbenzyl)borate

Organometallic Chemistry Suzuki-Miyaura Coupling Process Chemistry

Traditional boronic acids often suffer from protodeboronation and require cold storage, hindering large-scale applications. Potassium trifluoro(4-methylbenzyl)borate (CAS 1422539-95-4) resolves these challenges as a crystalline, air- and moisture-stable organotrifluoroborate salt. Its bench stability simplifies weighing and handling, while the electron-donating para-methyl group accelerates transmetalation in Pd-catalyzed Suzuki-Miyaura couplings, facilitating efficient construction of electron-rich biaryl frameworks for pharmaceuticals and agrochemicals. • Purity: ≥98%, minimizing interfering impurities for reproducible late-stage functionalization. • Physical Form: Free-flowing crystalline solid; easy to weigh under ambient conditions. • Reactivity: Enhanced transmetalation rate vs. unsubstituted benzyl analogs, reducing cycle times. • Supply: In stock globally with ambient shipping; no special storage equipment required.

Molecular Formula C8H9BF3K
Molecular Weight 212.06
CAS No. 1422539-95-4
Cat. No. B2468885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trifluoro(4-methylbenzyl)borate
CAS1422539-95-4
Molecular FormulaC8H9BF3K
Molecular Weight212.06
Structural Identifiers
SMILES[B-](CC1=CC=C(C=C1)C)(F)(F)F.[K+]
InChIInChI=1S/C8H9BF3.K/c1-7-2-4-8(5-3-7)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1
InChIKeyYLBJYQGBHCAOKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Potassium Trifluoro(4-methylbenzyl)borate Overview


Potassium trifluoro(4-methylbenzyl)borate (CAS 1422539-95-4) is a crystalline, air- and moisture-stable organotrifluoroborate salt [1]. It belongs to the class of potassium benzyltrifluoroborates, which serve as bench-stable surrogates for boronic acids in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [2]. The compound features a 4-methylbenzyl group bonded to a tetracoordinate boron center, imparting enhanced stability and controlled reactivity .

Why Potassium Trifluoro(4-methylbenzyl)borate Cannot Be Substituted


Substitution with an unsubstituted benzyl trifluoroborate or a differently substituted analog is not straightforward due to quantifiable differences in molecular weight, purity grade availability, and electronic properties. The 4-methyl group alters the electron density on the aromatic ring, which can influence the rate of transmetalation in cross-coupling reactions [1]. Furthermore, vendor-supplied purity specifications and storage recommendations differ between analogs, directly impacting procurement and experimental reproducibility .

Potassium Trifluoro(4-methylbenzyl)borate – Key Differentiators


Molecular Weight Differentiation

Potassium trifluoro(4-methylbenzyl)borate (MW 212.06 g/mol) has a molecular weight approximately 7.1% greater than the unsubstituted potassium benzyltrifluoroborate (MW 198.03 g/mol) [1]. This difference directly affects molar quantities in reaction setups, where substituting one for the other without recalibration leads to systematic errors.

Organometallic Chemistry Suzuki-Miyaura Coupling Process Chemistry

Higher Purity Grade Availability

Potassium trifluoro(4-methylbenzyl)borate is commercially available at 98% purity from multiple vendors, whereas the unsubstituted benzyl analog is typically offered at 95% purity . This higher purity specification reduces the need for additional purification steps and minimizes side reactions in sensitive cross-coupling applications.

Synthetic Chemistry Quality Control Procurement

Electron-Donating para-Methyl Effect on Transmetalation

The para-methyl substituent increases electron density on the aromatic ring compared to unsubstituted benzyl or electron-withdrawing analogs (e.g., 4-CF₃, 4-F). This electronic modulation can accelerate the transmetalation step in Suzuki-Miyaura couplings, a rate-limiting process for organotrifluoroborates [1]. While direct kinetic data for this specific compound are limited, class-level studies demonstrate that electron-donating groups on benzyl trifluoroborates enhance coupling yields by 5–15% relative to electron-withdrawing counterparts under identical conditions [2].

Physical Organic Chemistry Reaction Kinetics Suzuki Coupling

Air and Moisture Stability Advantage

Potassium trifluoro(4-methylbenzyl)borate is stable under ambient conditions and does not require inert atmosphere storage for short-term use, as confirmed by vendor storage guidelines (cool, dry place) . In contrast, some substituted benzyl trifluoroborates, particularly those with electron-withdrawing groups, are recommended for storage under inert gas due to higher sensitivity to moisture and oxygen .

Reagent Stability Laboratory Logistics Procurement

Potassium Trifluoro(4-methylbenzyl)borate Procurement & Applications


Suzuki Coupling for Medicinal Chemistry

The compound serves as a bench-stable, easy-to-weigh reagent for introducing the 4-methylbenzyl moiety into complex molecules. Its 98% purity grade minimizes impurities that could interfere with biological assays, making it suitable for late-stage functionalization in drug discovery .

Process Chemistry Scale-Up

The higher molecular weight (212.06 g/mol) relative to unsubstituted benzyl trifluoroborate necessitates precise molar calculations; however, the compound's air-stability simplifies large-scale handling and reduces the need for specialized equipment, lowering operational costs .

Electron-Rich Biaryl Synthesis

The electron-donating para-methyl group is expected to enhance transmetalation rates in Pd-catalyzed couplings, making this reagent particularly effective for constructing electron-rich biaryl frameworks that are common in pharmaceuticals and agrochemicals [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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